molecular formula C7H12ClF2N B2845207 (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2408938-19-0

(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No. B2845207
CAS RN: 2408938-19-0
M. Wt: 183.63
InChI Key: UAQGXFASHBMEOD-IBTYICNHSA-N
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Description

“(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride” is a chemical compound with the CAS Number: 2408938-19-0. It has a molecular weight of 183.63 and is typically stored at room temperature. It appears as a powder .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

  • PET Imaging with Novel Radiotracers : A study evaluated a novel radiotracer that binds to α4β2 nicotinic acetylcholine receptors, showcasing its high specific binding and rapid, reversible kinetics in the human brain. This work emphasizes the potential of using specialized compounds in PET imaging to study neurotransmitter systems, suggesting a role for similarly structured compounds in neuroimaging applications (Wong et al., 2013).

  • Biological Monitoring for Exposure : Research on exposure to 1,6-hexamethylene diisocyanate demonstrates the importance of biological monitoring for occupational health. This approach could be applicable for monitoring exposure to various chemical compounds, including the one of interest, to ensure safety and health in work environments (Brorson, Skarping, & Nielsen, 1990).

  • Chemical Toxicity and Safety Studies : Investigations into the toxicity and safety profiles of different compounds, such as hydrochlorofluorocarbons, underline the necessity of understanding the health implications of chemical exposures. These studies can guide the safe use and handling of complex compounds, including the target compound, by revealing potential risks and informing preventive measures (Hoet et al., 1997).

  • Exploratory Study on Disease Biomarkers : An exploratory study used urinary volatile organic compounds for detecting hepatocellular carcinoma, highlighting the innovative use of chemical analysis in diagnosing and understanding diseases. This approach could potentially be adapted for research involving the specified compound to explore its biomarker capabilities or effects on biological systems (Bannaga et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1R,6R)-7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQGXFASHBMEOD-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCCC1C2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNCC[C@H]1C2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride

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